1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline
Description
1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline is a synthetic dihydroisoquinoline derivative characterized by a 6,7-dimethoxy-substituted isoquinoline core and a 2,4-dimethylphenylmethyl group at the 1-position. Dihydroisoquinolines are of significant pharmaceutical interest due to their structural resemblance to natural alkaloids and diverse biological activities, including cardiovascular, antimicrobial, and antitumor effects . The substitution pattern on the isoquinoline ring, particularly at the 1-, 3-, 6-, and 7-positions, critically influences physicochemical properties and bioactivity. This compound’s unique 2,4-dimethylphenylmethyl substituent distinguishes it from other derivatives, warranting a detailed comparison with structurally related analogs.
Properties
CAS No. |
91652-66-3 |
|---|---|
Molecular Formula |
C20H23NO2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C20H23NO2/c1-13-5-6-15(14(2)9-13)10-18-17-12-20(23-4)19(22-3)11-16(17)7-8-21-18/h5-6,9,11-12H,7-8,10H2,1-4H3 |
InChI Key |
QZZLFIUFWYPMQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Example Protocol:
Amide Formation :
Cyclization :
One-Pot Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride
A streamlined one-pot method (CN110845410A) avoids intermediate isolation, enhancing efficiency:
Procedure:
Formylation :
- 3,4-Dimethoxyphenethylamine reacts with ethyl formate (1.2 equiv) under reflux (6 hours) to form N-formylphenethylamine.
- Solvent: Ethyl formate (neat).
Oxalyl Chloride Reaction :
- The formylated intermediate is added to oxalyl chloride (1.5 equiv) in acetonitrile at 10–20°C.
- Reaction time: 2 hours.
Cyclization :
- Phosphotungstic acid (0.2 mol%) catalyzes ring closure at 50–55°C for 1 hour.
- Methanol is added to remove oxalic acid byproducts.
Crystallization :
Key Data :
| Parameter | Value |
|---|---|
| Purity | ≥99.0% (HPLC) |
| Single Impurity | ≤0.15% |
| Reaction Scale | 86.6 g starting material |
Catalytic Asymmetric Approaches
Recent advances employ organocatalysts for enantioselective synthesis, though examples for this specific compound are limited. A related method for 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives uses:
- Chiral Phosphoric Acid (CPA) Catalysts :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Complexity |
|---|---|---|---|---|
| Bischler-Napieralski | 70–75 | 95–98 | High | Moderate |
| One-Pot Synthesis | 75–80 | ≥99.0 | Industrial | Low |
| Post-Cyclization Alkylation | 60–65 | 90–92 | Moderate | High |
Challenges and Optimization Strategies
- Regioselectivity : Ensuring substitution at the 1-position requires precise control of reaction conditions (e.g., temperature, catalyst loading).
- Byproduct Formation : Over-alkylation or ring-opening side reactions are mitigated by using stoichiometric AlCl₃ and low temperatures.
- Purification : Chromatography or recrystallization from ethanol/water mixtures improves purity.
Industrial-Scale Considerations
The one-pot method (CN110845410A) is favored for large-scale production due to:
- Reduced solvent use (acetonitrile and methanol only).
- Minimal waste (phosphotungstic acid is recyclable).
- Compliance with cGMP standards (purity ≥99.0%).
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups such as halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH₄)
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives
Reduction: Saturated derivatives
Substitution: Various substituted isoquinoline derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The pharmacological and physicochemical profiles of dihydroisoquinolines are highly substituent-dependent. Key analogs and their substituent effects are summarized below:
- Electron-Withdrawing vs. Electron-Donating Groups : Chlorophenyl (DIQ) and chloromethyl derivatives exhibit enhanced reactivity in cross-coupling reactions due to electron-withdrawing effects, whereas methoxy and benzyl groups improve solubility and bioavailability .
Physicochemical and Structural Insights
- NMR Characterization : Aromatic protons in 6,7-dimethoxy derivatives resonate at δ 6.48–6.77 ppm, while methyl groups (e.g., DIQ’s 3-methyl) appear at δ 1.63–2.21 ppm .
- Crystallography: X-ray studies (e.g., ) confirm planar isoquinoline cores and non-covalent interactions influencing crystal packing .
Biological Activity
1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H31NO4
- Molecular Weight : 397.5 g/mol
- IUPAC Name : 1-[6,7-dimethoxy-1-[(2,4-dimethylphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one
- Canonical SMILES : CCC(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)C(C)C)OC)OC
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Calcium Signaling : It modulates calcium currents by influencing muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT). Studies have shown that it can enhance cytosolic Ca²⁺ levels, leading to increased muscle contractility through the activation of L-type Ca²⁺ channels .
- Receptor Interaction : The compound exhibits significant effects on the activity of 5-HT receptors, particularly 5-HT2A and 5-HT2B. Immunohistochemical tests demonstrated a reduction in receptor activity in smooth muscle cells and neurons within the myenteric plexus .
Contractile Activity
Research indicates that 1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline influences the contractile activity of smooth muscle tissues. The compound has been shown to reduce the strength of calcium-dependent contractions in isolated smooth muscle preparations. Notably:
- Concentration Dependence : Significant effects were observed at concentrations ranging from 25 to 100 μM, with maximal effects at approximately 50 μM .
- Reversible Effects : The observed contractile responses were reversible upon washing out the compound from the tissue bath .
Case Studies
Several studies have investigated the biological effects of related compounds in the tetrahydroisoquinoline series:
- In Vivo Studies : In studies involving guinea pig and rat models, compounds similar to 1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline demonstrated significant modulation of spontaneous contractile activity in smooth muscle tissues. This suggests potential therapeutic applications in gastrointestinal motility disorders .
- Comparative Analysis : A comparative analysis with other isoquinoline derivatives showed that while many exhibit spasmolytic properties, this compound appears to enhance contractility under specific conditions .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C24H31NO4 |
| Molecular Weight | 397.5 g/mol |
| Maximal Effect Concentration | 50 μM |
| Receptor Activity Reduction | 47% for 5-HT2A and 5-HT2B |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization of substituted phenethylamine precursors under acidic conditions. For example, refluxing intermediates in ethanol or benzene with catalysts like POCl₃ yields the dihydroisoquinoline backbone . Optimization requires adjusting solvent polarity (e.g., dimethyl sulfoxide for high-temperature stability) and monitoring reaction progress via TLC or HPLC. Yields can be improved by controlling stoichiometry of substituents like the 2,4-dimethylbenzyl group.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopic techniques : ¹H/¹³C NMR to confirm methoxy (δ 3.8–4.0 ppm) and dihydroisoquinoline proton environments (δ 2.5–3.5 ppm for CH₂ groups) .
- Chromatography : HPLC with UV detection (λ ~280 nm for aromatic systems) and retention time matching against reference standards .
- Mass spectrometry : High-resolution MS (e.g., ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ for C₂₀H₂₅NO₂ at m/z 313.18) .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and synthesis due to potential respiratory irritancy .
- Storage : Store in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity or binding affinity of this compound?
- Methodological Answer :
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model electron density maps and identify nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., monoamine transporters) using AutoDock Vina or Schrödinger Suite .
- MD simulations : Assess stability of ligand-receptor complexes in explicit solvent models (e.g., TIP3P water) .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from diverse assays (e.g., IC₅₀ values from radioligand binding vs. functional cAMP assays) to identify outliers .
- Batch variability control : Standardize synthetic batches using QC protocols (e.g., USP/EP compliance for reference standards) .
- Orthogonal validation : Cross-check results with techniques like SPR (surface plasmon resonance) and patch-clamp electrophysiology .
Q. How can researchers design derivatives to enhance metabolic stability?
- Methodological Answer :
- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2,4-dimethylphenyl moiety to reduce CYP450-mediated oxidation .
- Isotopic labeling : Substitute methoxy groups with deuterated analogs (e.g., 6,7-D₆-dimethoxy) to slow metabolic cleavage .
- Prodrug strategies : Mask polar groups (e.g., phosphate esters) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
